Isophthaloyl dicyanide
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Overview
Description
Isophthaloyl dicyanide is a chemical compound with the molecular formula C10H4N2O2. It is an aromatic compound that is widely used in various industries due to its unique physical and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
Isophthaloyl dicyanide can be synthesized through various methods. One common method involves the reaction of isophthalic acid with thionyl chloride to form isophthaloyl chloride, which is then reacted with sodium cyanide to produce this compound . The reaction conditions typically involve the use of an inert solvent and controlled temperatures to ensure high yield and purity .
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale reactions using automated systems to maintain precise control over reaction conditions. This ensures consistent quality and high production efficiency .
Chemical Reactions Analysis
Types of Reactions
Isophthaloyl dicyanide undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized to form isophthalic acid.
Reduction: It can be reduced to form isophthaloyl diamine.
Substitution: It can undergo nucleophilic substitution reactions to form various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines and alcohols are commonly used in substitution reactions.
Major Products Formed
Oxidation: Isophthalic acid.
Reduction: Isophthaloyl diamine.
Substitution: Various substituted isophthaloyl derivatives.
Scientific Research Applications
Isophthaloyl dicyanide has numerous applications in scientific research, including:
Chemistry: It is used as a precursor in the synthesis of various polymers and resins.
Biology: It is used in the study of enzyme mechanisms and protein interactions.
Industry: It is used in the production of high-performance materials such as aramid fibers.
Mechanism of Action
The mechanism of action of isophthaloyl dicyanide involves its ability to interact with various molecular targets. For example, it can inhibit certain enzymes by binding to their active sites, thereby affecting their catalytic activity. This interaction can lead to changes in cellular processes and metabolic pathways .
Comparison with Similar Compounds
Similar Compounds
Terephthaloyl dicyanide: Similar in structure but differs in the position of the nitrile groups.
Phthaloyl dicyanide: Another isomer with different chemical properties.
Uniqueness
Isophthaloyl dicyanide is unique due to its specific arrangement of functional groups, which imparts distinct reactivity and properties compared to its isomers. This makes it particularly valuable in the synthesis of specialized materials and compounds .
Properties
IUPAC Name |
benzene-1,3-dicarbonyl cyanide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H4N2O2/c11-5-9(13)7-2-1-3-8(4-7)10(14)6-12/h1-4H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NMFMOYLXOPIJHU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C(=O)C#N)C(=O)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H4N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.15 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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